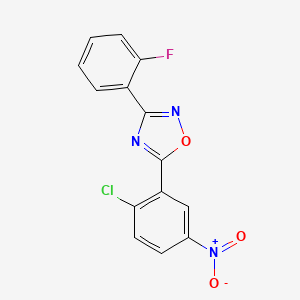

5-(2-Chloro-5-nitrophenyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole

Description

The compound 5-(2-Chloro-5-nitrophenyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole features a nitro group at the 5-position of the phenyl ring and a fluorine atom at the 2-position of the adjacent phenyl ring. These substituents influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C14H7ClFN3O3 |

|---|---|

Molecular Weight |

319.67 g/mol |

IUPAC Name |

5-(2-chloro-5-nitrophenyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C14H7ClFN3O3/c15-11-6-5-8(19(20)21)7-10(11)14-17-13(18-22-14)9-3-1-2-4-12(9)16/h1-7H |

InChI Key |

QPBVQPJXEGAIGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-nitrobenzonitrile with 2-fluorobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-nitrophenyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Reduction: 5-(2-Amino-5-nitrophenyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(2-Chloro-5-nitrophenyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole. Key findings include:

- Mechanism of Action : The compound has been shown to inhibit cancer cell proliferation by interfering with critical cellular pathways involved in tumor growth. It may induce apoptosis in cancer cells through oxidative stress mechanisms and DNA damage .

- In Vitro Studies : Various studies have reported significant cytotoxic effects against different cancer cell lines such as SNB-19 (glioblastoma) and OVCAR-8 (ovarian cancer), demonstrating percent growth inhibitions exceeding 70% at specific concentrations .

Other Biological Activities

In addition to its anticancer properties, oxadiazoles exhibit a range of biological activities:

- Antimicrobial Activity : Compounds within the oxadiazole family have demonstrated efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections .

- Anti-Diabetic Effects : Some derivatives have shown promise in lowering glucose levels in diabetic models, indicating their utility in metabolic disease management .

Case Studies

- Case Study 1 : A study conducted on a series of oxadiazole derivatives indicated that specific substitutions on the phenyl rings could enhance anticancer activity. The compounds were screened for cytotoxicity against multiple cancer cell lines, with several exhibiting significant effects comparable to established chemotherapeutics .

- Case Study 2 : Another research effort focused on the synthesis of 5-(2-Chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole revealed its potential as a tubulin inhibitor. Molecular docking studies confirmed strong binding affinity to the tubulin active site, supporting its role as an antitumor agent .

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluorophenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares substituents, molecular weights, and key properties of analogous compounds:

*Calculated based on similar compounds.

Electronic and Bioactivity Comparisons

- Halogen Substitution: Fluorine at the 2-position (target compound) may increase metabolic stability and membrane permeability compared to non-fluorinated analogs like 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole .

Biological Activity

5-(2-Chloro-5-nitrophenyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Overview of the Compound

Chemical Properties:

- Molecular Formula: C14H7ClFN3O3

- Molecular Weight: 319.67 g/mol

- CAS Number: 1119395-91-3

The compound features a 1,2,4-oxadiazole ring and is characterized by the presence of both a chloronitrophenyl group and a fluorophenyl group. The structural complexity of this compound suggests potential interactions with various biological targets.

Anticancer Properties

Research has indicated that oxadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds structurally similar to 5-(2-Chloro-5-nitrophenyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole demonstrate cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via caspase pathway |

| HeLa (Cervical Cancer) | 2.41 | Disrupts cell cycle at G0-G1 phase |

| PANC-1 (Pancreatic Cancer) | 1.50 | Inhibits topoisomerase I activity |

These findings suggest that the compound may act as a potent inducer of apoptosis and could potentially disrupt the cell cycle in cancer cells .

The mechanism by which 5-(2-Chloro-5-nitrophenyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The presence of nitro and fluorine substituents is likely to influence its binding affinity and specificity towards these targets .

Case Studies

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of a library of oxadiazole derivatives, including compounds similar to 5-(2-Chloro-5-nitrophenyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole. It was found that several derivatives exhibited significant cytotoxicity against HCT-116 (colorectal carcinoma) and HeLa cell lines. Molecular docking studies suggested that these compounds interact effectively with topoisomerase I, inhibiting its catalytic activity .

Case Study 2: Apoptotic Induction

Flow cytometry assays conducted on MCF-7 and MDA-MB-231 cell lines revealed that certain oxadiazole derivatives induce apoptosis in a dose-dependent manner. This suggests that modifications in the oxadiazole structure can enhance biological activity and selectivity towards cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.